Ibutilide fumarate
Overview
Description
Ibutilide fumarate is an antiarrhythmic drug with predominantly class III properties, according to the Vaughan Williams Classification . It is used to help keep the heart beating normally in people with certain heart rhythm disorders of the atrium . Each milliliter of ibutilide fumarate injection contains 0.1 mg of ibutilide fumarate .
Synthesis Analysis
A novel protocol for the synthesis of Ibutilide Fumarate was achieved from 2-pyrrolidinone with an overall yield of 15%. The core structure was constructed in one step based on Friedel-Crafts acylation with an acyl chloride containing an amino hydrochloride .
Molecular Structure Analysis
Ibutilide fumarate has a chemical formula of C20H36N2O3S . Its molecular weight is 384.576 . It exists as a racemate of the (+) and (−) enantiomers .
Chemical Reactions Analysis
Ibutilide fumarate is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells . It also activates a slow, delayed inward sodium current that occurs early during repolarization .
Physical And Chemical Properties Analysis
Ibutilide fumarate is a white to off-white powder with an aqueous solubility of over 100 mg/mL at pH 7 or lower . It has a molecular weight of 384.576 and a chemical formula of C20H36N2O3S .
Scientific Research Applications
Ibutilide Fumarate in Cardiac Arrhythmias
Ibutilide fumarate has been extensively studied for its efficacy in treating cardiac arrhythmias, particularly atrial fibrillation and flutter. Volgman et al. (1998) demonstrated that ibutilide fumarate, an intravenous class III antiarrhythmic agent, was significantly more effective than procainamide for converting recent-onset atrial flutter or fibrillation to sinus rhythm (Volgman et al., 1998). Similarly, Ellenbogen et al. (1996) found that ibutilide fumarate could rapidly terminate atrial fibrillation and flutter, noting its efficacy and safety (Ellenbogen et al., 1996).
Electrophysiology of Ibutilide Fumarate
Naccarelli et al. (1996) explored ibutilide fumarate's electrophysiological properties, highlighting its unique mechanism of enhancing the inward depolarizing, slow sodium current, and potentially blocking the delayed rectifier current (Naccarelli et al., 1996). Wood et al. (1996) also emphasized ibutilide fumarate's ability to prolong atrial and ventricular refractoriness and action potential duration, making it effective for atrial arrhythmia termination (Wood et al., 1996).
Ibutilide Fumarate in Post-Cardiac Surgery
Vanderlugt et al. (1999) studied the use of ibutilide fumarate for treating atrial arrhythmias post-cardiac surgery, finding it to be an effective and safe treatment alternative (Vanderlugt et al., 1999).
Pharmacokinetics and PharmacodynamicsLi et al. (2007) investigated the pharmacokinetic and pharmacodynamic properties of ibutilide fumarate, finding its effects to be dose- and concentration-dependent, with a linear relationship to dosing (Li et al., 2007). Hsu and Walters (
- conducted studies on the pharmacokinetics of ibutilide fumarate and its enantiomers in dogs, observing high clearance rates, large volumes of distribution, and low oral bioavailability (Hsu & Walters, 1996).
Use in Clinical Settings
Sargent (1999) discussed the practical application of ibutilide fumarate, particularly in critical care units and emergency departments, emphasizing its role in the acute conversion of atrial fibrillation and flutter of recent onset (Sargent, 1999).
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of ibutilide fumarate against other antiarrhythmic drugs. For instance, in a study by Granberry (1998), ibutilide fumarate was compared to other antiarrhythmic agents, demonstrating its effectiveness in rapidly converting arrhythmias to normal sinus rhythm in stable patients (Granberry, 1998).
Enhancing Efficacy with Magnesium
Steinwender et al. (2010) explored the effect of magnesium on enhancing the efficacy of ibutilide for atrial flutter conversion, finding significant improvement in the efficacy of ibutilide with pre-injection of magnesium for typical atrial flutter (Steinwender et al., 2010).
Alternative Administration Routes
The study of alternative routes of ibutilide fumarate administration was explored by Buchanan et al. (1995), who investigated the electrophysiologic effects of sublingual ibutilide, suggesting it as a potential alternative to intravenous and oral therapy (Buchanan et al., 1995).
Safety And Hazards
Ibutilide fumarate can cause life-threatening irregular heart rhythms . It should be administered only by skilled personnel in a setting in which proper equipment and therapy for sustained VT are available during and after drug administration . There is up to a 4% risk of torsade de pointes and a 4.9% risk of monomorphic ventricular tachycardia .
properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIOHQNIRPWFMV-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048652 | |
Record name | Ibutilide fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibutilide fumarate | |
CAS RN |
122647-32-9 | |
Record name | Ibutilide Fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibutilide fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ibutilide Hemifumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUTILIDE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L5X4M5L6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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